A Technical Guide to the Discovery and Isolation of Pterosin B from Pteridium aquilinum
A Technical Guide to the Discovery and Isolation of Pterosin B from Pteridium aquilinum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterosin B, a naturally occurring indanone sesquiterpene, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Notably, it has been identified as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3) signaling, a pathway implicated in various physiological and pathological processes.[2][3][4] This technical guide provides an in-depth overview of the discovery of Pterosin B and detailed methodologies for its isolation and characterization from its primary natural source, the bracken fern (Pteridium aquilinum). The protocols outlined herein are intended to serve as a comprehensive resource for researchers seeking to isolate and study this promising bioactive compound for potential therapeutic applications.
Introduction to Pterosin B
Pterosin B is a sesquiterpenoid belonging to the pterosin family of compounds, which are characteristic secondary metabolites of the bracken fern (Pteridium aquilinum).[5][6] Structurally, it is an indanone derivative with the chemical formula C₁₄H₁₈O₂.[5] While present in various parts of the fern, Pterosin B is often considered a stable degradation product of the carcinogenic compound ptaquiloside (B1252988), which is also found in P. aquilinum.[7][8] The conversion of ptaquiloside to Pterosin B can occur under acidic conditions.[7] The biological activities of Pterosin B are of significant interest, particularly its role as an inhibitor of SIK3 signaling, which has shown potential in the context of osteoarthritis and hepatic gluconeogenesis.[2][4][9]
Quantitative Analysis of Pterosin B in Pteridium aquilinum
The concentration of Pterosin B varies significantly between different parts of the Pteridium aquilinum plant and is also influenced by the plant's growth stage. The rhizome generally serves as a storage organ for pterosins, primarily in their glycosidic forms (pterosides). During the emergence of new fronds (croziers), these compounds are mobilized to the actively growing tissues, likely as a form of chemical defense.[1]
Table 1: Concentration of Pterosin B in Various Tissues of Pteridium aquilinum
| Plant Tissue | Concentration of Pterosin B (mg/kg dry weight) | Reference |
| Rhizomes | 10 - 245 | [1] |
| Stems (during crosier emergence) | ~ 500 | [1] |
| Fronds (during crosier emergence) | ~ 500 | [1] |
| Croziers | 170 - 2200 | [10] |
| Mature Green Fronds | 680 - 880 | [11][12] |
| Sprouts | 4030 - 10420 | [11][12] |
Experimental Protocols
Extraction of Pterosin B from Pteridium aquilinum
This protocol is adapted from methodologies described for the quantification of pterosins in bracken fern.[5]
Materials:
-
Fresh or lyophilized Pteridium aquilinum plant material (rhizomes, fronds, or croziers)
-
Methanol (B129727) (MeOH), 20% aqueous solution
-
Ammonium (B1175870) acetate (B1210297) (0.1 M, pH 6)
-
Vertical rotator
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., syringe filters, 0.2 µm)
Procedure:
-
Weigh approximately 40 mg of powdered, lyophilized plant material.
-
Add 40 mL of a solution containing 20% methanol and 0.1 M ammonium acetate (pH 6).
-
Agitate the mixture by vertical rotation at 74 rpm for 20 minutes at 4 °C.
-
Centrifuge the mixture at 3000 x g for 5 minutes at 4 °C.
-
Carefully collect the supernatant.
-
The resulting supernatant contains the crude extract of pterosins, including Pterosin B, and is ready for purification.
Purification by Solid-Phase Extraction (SPE)
This protocol utilizes SPE for the clean-up and pre-concentration of Pterosin B from the crude extract.[1][13]
Materials:
-
Crude Pterosin B extract (from section 3.1)
-
Supelco-SPE cartridges (500 mg) or equivalent
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic acid (FA), 0.1% solution in water and acetonitrile
-
SPE manifold
Procedure:
-
Condition the SPE cartridge by passing methanol through it, followed by water.
-
Load the crude Pterosin B extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute Pterosin B from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
The collected eluate contains the purified Pterosin B fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
This HPLC-UV method is suitable for the quantification of Pterosin B.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: An appropriate gradient from Mobile Phase A to Mobile Phase B to achieve separation.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Retention Time: Approximately 20 minutes.
Procedure:
-
Prepare a standard curve using a certified reference standard of Pterosin B.
-
Inject the purified Pterosin B sample into the HPLC system.
-
Identify the Pterosin B peak based on its retention time compared to the standard.
-
Quantify the amount of Pterosin B in the sample by comparing the peak area to the standard curve.
-
Method validation should include assessment of linearity (correlation coefficient > 0.99), limit of detection (LOD), and limit of quantification (LOQ).[1] Recoveries for Pterosin B using this method have been reported in the range of 90.29% to 96.23%.[1]
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal identification and structural elucidation of the isolated Pterosin B, MS and NMR analyses are essential.
Mass Spectrometry (GC-MS or LC-MS):
-
In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of P. aquilinum extract, Pterosin B has been identified with characteristic major ions observed at m/z 187, 203, and 218.[5] The ion at m/z 187 is formed by the decomposition of the benzyl (B1604629) side chain.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive method for the detection and quantification of Pterosin B, with detection limits as low as 0.15 µg/L.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Detailed one- and two-dimensional NMR spectroscopy is used to confirm the structure of Pterosin B.[15] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint for its identification.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow for Pterosin B isolation and its known inhibitory effect on the SIK3 signaling pathway.
Caption: Experimental workflow for the isolation and analysis of Pterosin B.
Caption: Pterosin B inhibits the SIK3 signaling pathway.
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of Pterosin B from Pteridium aquilinum. The detailed experimental protocols for extraction, purification, and quantification, along with the quantitative data and diagrammatic representations of the experimental workflow and its mechanism of action, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potent and specific inhibitory activity of Pterosin B on the SIK3 signaling pathway underscores its potential as a lead compound for the development of novel therapeutics. Further research into its pharmacological properties and optimization of its isolation are warranted.
References
- 1. research.bangor.ac.uk [research.bangor.ac.uk]
- 2. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bracken Fern Carcinogen, Ptaquiloside, Forms a Guanine O6-Adduct in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the roles of salt-inducible kinases in cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxic Threats from the Fern Pteridium aquilinum: A Multidisciplinary Case Study in Northern Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ptaquiloside and Pterosin B Levels in Mature Green Fronds and Sprouts of Pteridium arachnoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
